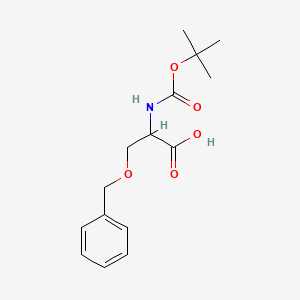

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid

Übersicht

Beschreibung

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group . The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the development of various pharmaceutical agents due to its ability to form stable linkages with amino acids and peptides. It serves as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

1.2 Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that modifications to the benzyloxy and tert-butoxycarbonyl groups can enhance the selectivity and potency of anticancer drugs, making them more effective against specific cancer cell lines .

Peptide Synthesis

2.1 Building Block for Peptides

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is frequently used as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amine functionalities during the synthesis process, allowing for the formation of complex peptide structures .

2.2 Solid-phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, this compound can be utilized to introduce specific amino acid sequences into peptides. Its stability under various reaction conditions makes it suitable for SPPS, where it helps in constructing peptides with high fidelity and yield .

Case Study 1: Synthesis of Antimicrobial Peptides

In a recent study, researchers synthesized antimicrobial peptides using this compound as a key intermediate. The resulting peptides demonstrated significant activity against Gram-positive bacteria, highlighting the compound's utility in developing new antimicrobial agents .

Case Study 2: Targeted Drug Delivery Systems

Another application involves the incorporation of this compound into targeted drug delivery systems. By conjugating it with therapeutic agents, researchers have developed nanoparticles that can selectively deliver drugs to cancer cells, improving therapeutic efficacy while minimizing side effects .

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under mild conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Benzyloxy)-2-amino-propanoic acid: Lacks the Boc protective group, making it more reactive.

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional carbon in the backbone, altering its reactivity and properties.

3-(Methoxy)-2-((tert-butoxycarbonyl)amino)propanoic acid: Features a methoxy group instead of a benzyloxy group, affecting its chemical behavior.

Uniqueness

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide distinct reactivity patterns and protection during synthetic processes. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Biologische Aktivität

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a synthetic amino acid derivative. This compound has garnered interest in various fields of biomedical research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C16H23NO5

- Molecular Weight : 309.36 g/mol

- CAS Number : 865704-62-7

The biological activity of this compound is largely attributed to its interactions with various biological targets, including receptors and enzymes involved in critical physiological processes. Notably, it has shown potential as a modulator of several receptor pathways:

- Receptor Interactions :

- 5-HT Receptor : Involved in serotonin signaling.

- Adrenergic Receptors : Important for cardiovascular responses.

- Cannabinoid Receptors : Associated with pain modulation and neuroprotection.

These interactions suggest that the compound may influence neurotransmission, inflammation, and metabolic processes.

Biological Activity Overview

The biological activities of this compound can be categorized based on various studies that have evaluated its pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, certain analogs have demonstrated potent inhibitory effects on DNA gyrase, an essential enzyme for bacterial replication. The IC50 values for these compounds ranged from 14 to 130 nM, indicating strong potential for antibacterial applications .

Anticonvulsant Activity

In vivo studies have shown that some benzyloxy derivatives possess anticonvulsant effects in mouse models. Compounds with specific substitutions at the benzyl position displayed significant seizure protection, highlighting the potential use of these derivatives in treating epilepsy .

Case Studies

- Antibacterial Efficacy :

- Anticonvulsant Properties :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBKPDOAQVGTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23680-31-1 | |

| Record name | 23680-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.